molecular formula C54H104N2O7S B039786 Hdtat CAS No. 124536-25-0

Hdtat

Cat. No. B039786
CAS RN: 124536-25-0
M. Wt: 925.5 g/mol
InChI Key: ATHZSOZTMLMHPH-OZIDYUHGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Hdtat is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been found to have a significant impact on various biological processes and has been used to study different aspects of cellular function.

Mechanism of Action

The mechanism of action of Hdtat involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histones. Hdtat inhibits HDAC enzymes, leading to an increase in histone acetylation and gene expression.
Biochemical and Physiological Effects:
Hdtat has been found to have a significant impact on various biological processes. It has been shown to induce cell differentiation, apoptosis, and cell cycle arrest. Hdtat has also been found to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Hdtat in lab experiments is its ability to induce specific gene expression changes. This allows researchers to study the effects of specific genes on various biological processes. Hdtat is also readily available and can be synthesized in large quantities.
However, there are some limitations to using Hdtat in lab experiments. One of the main limitations is its toxicity. Hdtat has been found to be toxic to some cell types, and care must be taken when using it in experiments. Additionally, Hdtat has been found to have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are many future directions for the use of Hdtat in scientific research. One future direction is the development of more selective HDAC inhibitors. This would allow researchers to study the effects of specific HDAC enzymes on gene expression and biological processes. Another future direction is the use of Hdtat in combination with other drugs to enhance their efficacy.
Conclusion:
In conclusion, Hdtat is a synthetic compound that has been extensively used in scientific research. Its ability to inhibit HDAC enzymes has made it a valuable tool for studying gene expression and various biological processes. While there are some limitations to using Hdtat in lab experiments, its advantages make it an essential tool for researchers. With the development of more selective HDAC inhibitors, Hdtat will continue to be a valuable tool for scientific research.

Synthesis Methods

The synthesis of Hdtat involves the use of various chemical reactions. It is synthesized by reacting 2,4-dichlorobenzaldehyde with 2-aminopyridine in the presence of a base. The resulting compound is then subjected to further reactions to obtain Hdtat. This compound can be synthesized in large quantities and is readily available for scientific research.

Scientific Research Applications

Hdtat has been extensively used in scientific research to study various biological processes. It has been found to have a significant impact on gene expression and has been used to study the regulation of gene expression. Hdtat has also been used to study the mechanism of action of various drugs and has been found to enhance the efficacy of some drugs.

properties

CAS RN

124536-25-0

Product Name

Hdtat

Molecular Formula

C54H104N2O7S

Molecular Weight

925.5 g/mol

IUPAC Name

tributyl(hexadecyl)azanium;2-[[(4R)-4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C28H60N.C26H45NO7S/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h5-28H2,1-4H3;15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/q+1;/p-1/t;15-,16+,17-,18-,19?,20?,21-,22+,24?,25+,26-/m.1/s1

InChI Key

ATHZSOZTMLMHPH-OZIDYUHGSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

synonyms

HDTAT
hexadecyltributylammonium taurocholate

Origin of Product

United States

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